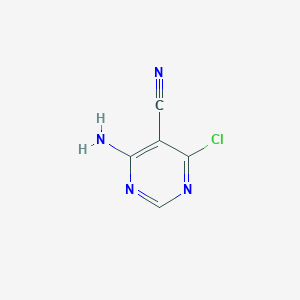

4-Amino-6-chloropyrimidine-5-carbonitrile

Overview

Description

The compound 4-Amino-6-chloropyrimidine-5-carbonitrile (APC) is a pyrimidine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been the subject of research due to its potential applications in medicinal chemistry, particularly as a building block for compounds with antimicrobial and anticancer properties .

Synthesis Analysis

APC and its derivatives are typically synthesized through multi-component reactions involving various starting materials such as amines, aldehydes, and nitriles. For instance, a one-pot synthesis method has been reported where 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes are reacted in the presence of NaOH in ethanol, yielding triazolo-pyrimidine derivatives . Another synthesis approach involves the condensation of aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol to produce triazolo-pyrimidine and cyanoamino-pyrimidine derivatives . These methods are advantageous due to their operational simplicity, good yields, and high selectivity.

Molecular Structure Analysis

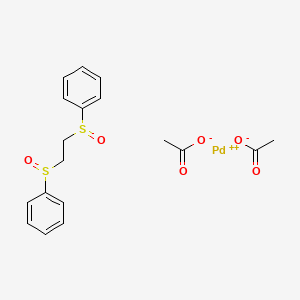

The molecular structure of APC and its complexes has been elucidated using various spectroscopic techniques, including NMR, IR, UV-Visible, and mass spectrometry. For example, APC has been used to synthesize metal complexes with Co(II), Ni(II), Cu(II), and Pd(II), where APC acts as a bidentate ligand coordinating through the exocyclic amino and adjacent pyrimidine nitrogen atoms. The Pd(II) complex, however, shows APC coordinating as a monodentate ligand via the pyrimidine nitrogen . Computational studies using DFT calculations have also been performed to optimize the geometry of these complexes, supporting the experimental findings.

Chemical Reactions Analysis

APC is a versatile intermediate that can undergo various chemical reactions to form a wide range of heterocyclic compounds. For instance, it can be acetylated, formylated, and further reacted with primary and heterocyclic amines to yield Schiff bases and other nitrogen-containing heterocycles . Additionally, APC derivatives have been used to synthesize fused heterocyclic systems with potential biocidal properties . The reactivity of APC also extends to the synthesis of thiadiazolo-pyrimidine derivatives with anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of APC and its derivatives are closely related to their molecular structure. The synthesized metal complexes of APC exhibit non-electrolytic behavior in DMSO and have been characterized by their magnetic susceptibility and thermal stability through TGA analysis . The solubility, melting points, and other physical properties are typically determined experimentally and are crucial for understanding the compound's behavior in various chemical environments.

Scientific Research Applications

Molecular Structure Analysis

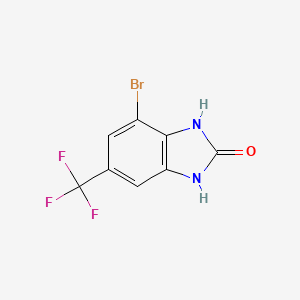

- Raman and Infrared Spectroscopy : A study by Abuelela et al. (2016) investigated the molecular structure of 4-Amino-6-chloropyrimidine-5-carbonitrile using Raman and infrared spectroscopy. The research provided insights into the vibrational features of the compound and identified two tautomers. This analysis enhances the understanding of its molecular geometry, crucial for various scientific applications (Abuelela et al., 2016).

Synthesis and Antimicrobial Activity

- Synthesis and Antibacterial Properties : Rostamizadeh et al. (2013) and Bhat et al. (2021) explored the synthesis of derivatives of 4-Amino-6-chloropyrimidine-5-carbonitrile and evaluated their antibacterial activities. These studies indicate the potential of this compound in developing new antibacterial agents (Rostamizadeh et al., 2013); (Bhat et al., 2021).

Antitumor Properties

- Antitumor Activities : The research by Taher and Helwa (2012) and Tiwari et al. (2016) demonstrates the potential antitumor activities of 4-chloro-pyrimidine-5-carbonitriles and its derivatives. These findings are significant for the development of new anticancer therapies (Taher & Helwa, 2012); (Tiwari et al., 2016).

Green Chemistry and Synthesis Methods

- Eco-Friendly Synthesis Techniques : Studies by Karati et al. (2022) and Rostamizadeh and Nojavan (2014) have developed sustainable and efficient methodologies for synthesizing 4-Amino-6-chloropyrimidine-5-carbonitrile derivatives. These methods emphasize environmentally friendly approaches in chemical synthesis, highlighting the compound's role in advancing green chemistry practices (Karati et al., 2022); (Rostamizadeh & Nojavan, 2014).

Safety And Hazards

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-chloropyrimidine-5-carbonitrile | |

CAS RN |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

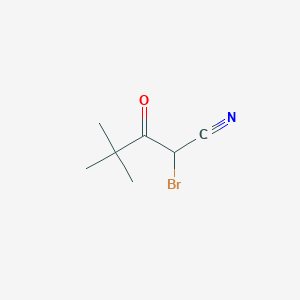

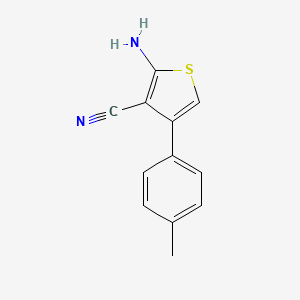

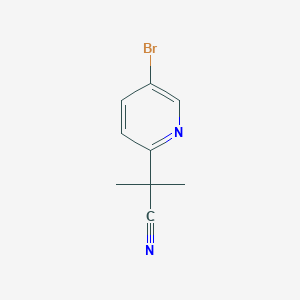

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

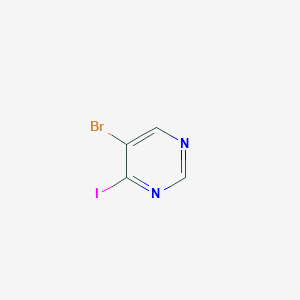

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)